molecular formula C7H5BrCl2N2O B6194199 2-amino-4-bromo-3,5-dichlorobenzamide CAS No. 2731008-65-2

2-amino-4-bromo-3,5-dichlorobenzamide

Cat. No.: B6194199
CAS No.: 2731008-65-2
M. Wt: 283.9
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Description

2-Amino-4-bromo-3,5-dichlorobenzamide is a high-value, multifunctional benzamide derivative utilized in advanced chemical and pharmaceutical research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring both bromo and chloro substituents on the benzamide ring, makes it a versatile building block for further functionalization through various cross-coupling and substitution reactions . Researchers employ this compound in the design and synthesis of potential cytotoxic agents, as the benzamide pharmacophore is a recognized scaffold in medicinal chemistry . The presence of halogen atoms and an amino group on the aromatic ring allows it to act as a core structure in the exploration of structure-activity relationships (SAR) for new therapeutic candidates . As a solid with the molecular formula C7H4BrCl2FN2O , proper storage is essential for maintaining stability. It is recommended to keep the product in a dark place under an inert atmosphere and at a controlled temperature of 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2731008-65-2

Molecular Formula

C7H5BrCl2N2O

Molecular Weight

283.9

Purity

95

Origin of Product

United States

Synthetic Methodologies and Novel Route Development for 2 Amino 4 Bromo 3,5 Dichlorobenzamide

Strategic Approaches to Regioselective Halogenation of Benzamide (B126) Scaffolds

The introduction of three different halogen atoms (one bromine and two chlorine) at specific positions on the benzamide ring necessitates sophisticated strategies to control the regiochemical outcome of the halogenation reactions. Traditional electrophilic aromatic substitution on a simple benzamide would likely lead to a mixture of products, making the selective synthesis of the target compound difficult. rsc.orgwikipedia.org Therefore, more advanced methods are required.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired ortho position. wikipedia.org

For the synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide, the amide group itself can serve as a potent DMG. uwindsor.caacs.org By treating a pre-existing benzamide with an organolithium reagent, a lithium atom can be introduced at the C2 position. Subsequent quenching with an appropriate electrophilic chlorine source would install one of the required chloro substituents. However, the presence of an amino group at the 2-position in the final product suggests that a precursor with a protected amino group or a nitro group, which can later be reduced, would likely be used. The amide functionality is known to be a strong directing group in these reactions. uwindsor.caacs.org

Challenges in DoM include the potential for side reactions and the need for cryogenic temperatures. Furthermore, the presence of multiple potential halogenation sites requires careful sequencing and control of reagents.

Electrophilic Aromatic Substitution Control

While traditional electrophilic aromatic substitution can be non-selective, its control is a key aspect of synthesizing polysubstituted aromatics. masterorganicchemistry.comuomustansiriyah.edu.iq The activating and directing effects of the substituents already present on the benzene (B151609) ring play a crucial role. wikipedia.org The amino group is a strong activating group and an ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. The benzamide group itself is a meta-director.

To achieve the desired 2-amino-4-bromo-3,5-dichloro substitution pattern, a carefully planned sequence of electrophilic halogenation reactions is necessary. The high reactivity of aromatic amines often necessitates protection of the amino group to prevent unwanted side reactions and to control the regioselectivity of subsequent substitutions. ncert.nic.in Acylation of the amino group to form an amide is a common protection strategy which also changes the directing effect from ortho, para to meta. libretexts.org

Recent advances have focused on developing new halogenating reagents and catalytic systems to improve regioselectivity. thieme-connect.comacs.org For instance, palladium-catalyzed C-H halogenation has emerged as a valuable tool for the ortho-selective introduction of halogens. acs.org Another approach involves the use of boron handles to direct halogenation via oxidative halodeboronation, offering high regioselectivity. rsc.orgnih.gov

Sequential Halogenation Protocols

Given the multiple halogen substituents, a sequential halogenation approach is almost certainly required. The order of introduction of the bromine and chlorine atoms would be critical to the success of the synthesis. For example, one might start with a 2-aminobenzamide (B116534) derivative and perform a selective bromination at the 4-position, followed by dichlorination at the 3- and 5-positions. The directing effects of the existing amino and bromo substituents would need to be carefully considered at each step.

Alternatively, a process could involve starting with a di- or tri-halogenated aniline (B41778) or benzoic acid derivative and then introducing the remaining functional groups. For instance, a process for preparing 2-amino-5-bromobenzamide (B60110) derivatives has been described involving the bromination of a pre-existing aminobenzamide. googleapis.com Similarly, the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) often involves the reduction of a nitro group followed by bromination. patsnap.comgoogle.comgoogle.com These examples highlight the feasibility of sequential halogenation in the synthesis of related compounds.

Amidation and Functional Group Transformations in Synthesis

The synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide also involves the crucial steps of forming the benzamide moiety and managing the amino functional group.

Formation of the Benzamide Moiety

The benzamide functional group is typically formed through the acylation of an amine with a benzoic acid derivative. ncert.nic.in This can be achieved by reacting the corresponding aminobenzoic acid with an activating agent followed by treatment with ammonia (B1221849), or by converting the benzoic acid to a more reactive species such as an acid chloride or ester, which then reacts with ammonia. nih.govnih.govmdpi.com The synthesis of various substituted benzamides has been widely reported, demonstrating the versatility of these methods. nih.govmdpi.comresearchgate.net

In the context of 2-amino-4-bromo-3,5-dichlorobenzamide, the amidation step could be performed at various stages of the synthesis. For example, a pre-halogenated benzoic acid could be converted to the benzamide, or the benzamide could be formed early in the synthetic sequence before the halogenation steps.

Amino Group Manipulation and Protection-Deprotection Strategies

The amino group is highly reactive and often requires protection during a multi-step synthesis to prevent unwanted side reactions. ncert.nic.inlibretexts.org Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. slideshare.netorganic-chemistry.orgslideshare.net The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.orgcem.com

For the synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide, a likely strategy would involve starting with a nitro-substituted precursor. The nitro group is a strong deactivating and meta-directing group, which could be advantageous for controlling the regioselectivity of the initial halogenation steps. Following the introduction of the halogens and the formation of the benzamide moiety, the nitro group can then be reduced to the target amino group. patsnap.com Common methods for nitro group reduction include catalytic hydrogenation or the use of reducing agents like iron powder in acidic media. patsnap.com

Green Chemistry Principles in 2-Amino-4-bromo-3,5-dichlorobenzamide Synthesis

The application of green chemistry principles to the synthesis of complex molecules like 2-amino-4-bromo-3,5-dichlorobenzamide is crucial for developing environmentally responsible and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free or Environmentally Benign Reaction Media

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key goal in the green synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide is the replacement of these solvents with more environmentally benign alternatives. While specific solvent-free methods for this compound are not extensively documented in publicly available literature, general approaches in green chemistry suggest the exploration of water, supercritical fluids (like CO2), or ionic liquids as reaction media. The high polarity of water makes it an attractive solvent for certain reaction types, although the low aqueous solubility of many organic starting materials can be a limitation.

Another approach is the use of solid-state reactions, where the reaction occurs between neat reactants without any solvent. This can lead to higher efficiency, reduced waste, and simpler purification procedures. Research into the mechanochemical synthesis of related halogenated anilines and benzamides could provide a valuable starting point for developing a solvent-free route to 2-amino-4-bromo-3,5-dichlorobenzamide.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and increased selectivity. For the synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide, catalytic methods could be employed in several key steps. For instance, the introduction of the bromine and chlorine atoms onto the aromatic ring could potentially be achieved using catalytic amounts of a halogenating agent in the presence of a suitable Lewis or Brønsted acid catalyst. This would be a greener alternative to stoichiometric halogenation reactions, which generate significant amounts of waste.

Furthermore, the amidation step to form the benzamide functional group could be facilitated by a variety of catalysts, including enzymatic catalysts. Biocatalysis, using enzymes such as lipases or amidases, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media.

Scalability and Process Optimization in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, preparative scale is a critical aspect of chemical process development. For the synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide, several factors must be considered to ensure a scalable and robust process.

Key Parameters for Scalability:

ParameterConsiderations for Scale-Up
Reaction Kinetics Understanding the reaction order, rate constants, and activation energy is crucial for predicting reaction times and controlling exotherms on a larger scale.
Heat Transfer Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale. Efficient heat transfer is critical to prevent runaway reactions.
Mass Transfer In heterogeneous reactions, ensuring efficient mixing and contact between reactants is vital for consistent reaction rates and yields.
Purification The chosen purification method (e.g., crystallization, chromatography) must be scalable and efficient at removing impurities.

Process optimization involves systematically varying reaction parameters to identify the optimal conditions for yield, purity, and efficiency. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the effects of multiple variables (e.g., temperature, reaction time, catalyst loading) on the reaction outcome.

Stereochemical Control in Analog Synthesis

While 2-amino-4-bromo-3,5-dichlorobenzamide itself is achiral, the synthesis of its analogs, where additional chiral centers are introduced, necessitates careful control of stereochemistry. The biological activity of chiral molecules is often highly dependent on their stereoisomeric form.

The development of stereoselective synthetic routes to analogs of 2-amino-4-bromo-3,5-dichlorobenzamide would likely involve the use of chiral catalysts, auxiliaries, or starting materials. For example, asymmetric hydrogenation or amination reactions could be employed to introduce chiral centers with high enantiomeric or diastereomeric excess.

Strategies for Stereochemical Control:

ApproachDescription
Chiral Catalysis Utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.
Chiral Pool Synthesis Starts with a readily available enantiomerically pure natural product as the starting material.

The specific strategy chosen would depend on the desired stereochemistry and the nature of the analog being synthesized.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 2 Amino 4 Bromo 3,5 Dichlorobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure. In the ¹H NMR spectrum of 2-amino-4-bromo-3,5-dichlorobenzamide, the aromatic region would be expected to show a singlet for the lone aromatic proton (H-6), its chemical shift influenced by the surrounding electron-withdrawing halogen and electron-donating amino groups. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. However, in this specific molecule with a single aromatic proton, its utility for assigning aromatic protons is limited. It would be more informative for derivatives where more protons are present on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon (C-6) and the amine protons to the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern by observing through-space interactions between the amino protons and the aromatic proton (H-6).

Technique Information Gained Expected Observations for 2-amino-4-bromo-3,5-dichlorobenzamide
¹H NMR Proton chemical environments and spin-spin coupling.Singlet for the aromatic proton (H-6); broad singlets for -NH₂ and -CONH₂ protons.
¹³C NMR Carbon skeleton and functional groups.Distinct signals for all aromatic carbons and the carbonyl carbon. rsc.orgorganicchemistrydata.orgchemicalbook.comchemicalbook.com
COSY ¹H-¹H coupling networks.Limited utility for the parent compound due to a single aromatic proton.
HSQC Direct ¹H-¹³C correlations.Correlation between H-6 and C-6; correlations of amine protons to C-2.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Correlations from H-6 to C-1, C-5, and C=O; from -NH₂ to C-1, C-3.
NOESY Through-space ¹H-¹H proximities.Spatial correlation between -NH₂ protons and H-6.

Solid-State NMR Studies for Polymorphism and Conformation

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different crystalline forms (polymorphs) and non-equivalent molecules within the asymmetric unit of a crystal. Polymorphism can significantly impact the physical properties of a compound, including its solubility and bioavailability.

For 2-amino-4-bromo-3,5-dichlorobenzamide, ssNMR could be used to probe the local environment of the carbon, nitrogen, and bromine nuclei. Differences in the ssNMR spectra, particularly in the ¹³C and ¹⁵N chemical shifts, would indicate the presence of different polymorphs. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei and provide information on the conformation of the amide group and the orientation of the substituents in the solid state.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of 2-amino-4-bromo-3,5-dichlorobenzamide would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and amide groups are expected to appear in the region of 3500-3200 cm⁻¹. The presence of two distinct bands in this region for the amino group (symmetric and asymmetric stretching) would confirm its presence. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp band typically found between 1680 and 1630 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a lower frequency suggests stronger intermolecular hydrogen bonding. The N-H bending vibration of the amide (Amide II band) would be observed around 1650-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. analis.com.myresearchgate.netnih.govnist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300
Amide (-CONH₂)N-H Stretch3400 - 3200
Amide (-CONH₂)C=O Stretch (Amide I)1680 - 1630
Amide (-CONH₂)N-H Bend (Amide II)1650 - 1600
Aromatic RingC-H Stretch~3100 - 3000
Aromatic RingC=C Stretch~1600 - 1450
HalogensC-Cl Stretch~800 - 600
HalogensC-Br Stretch~600 - 500

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For 2-amino-4-bromo-3,5-dichlorobenzamide, the aromatic ring vibrations and the C-Br and C-Cl stretching vibrations would be expected to give strong signals in the Raman spectrum. The symmetric vibrations of the substituted benzene (B151609) ring can provide a unique "fingerprint" for the molecule, which is useful for identifying it in a mixture or for studying its distribution in a matrix. Comparing the FT-IR and Raman spectra can help in the complete assignment of the vibrational modes based on the rule of mutual exclusion for centrosymmetric molecules, although this molecule itself is not centrosymmetric. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. For 2-amino-4-bromo-3,5-dichlorobenzamide, an X-ray crystal structure would reveal:

Molecular Conformation: The precise dihedral angles between the aromatic ring and the amide group, as well as any twisting or puckering of the ring.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, which can be compared with theoretical calculations and data from related structures. analis.com.my

Intermolecular Interactions: A detailed picture of the hydrogen bonding network in the solid state. The amino and amide groups are capable of forming extensive hydrogen bonds, which would dictate the packing of the molecules in the crystal lattice. nih.gov The nature and geometry of these hydrogen bonds are crucial for understanding the physical properties of the solid.

Single Crystal X-ray Diffraction Analysis of 2-Amino-4-bromo-3,5-dichlorobenzamide

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for 2-amino-4-bromo-3,5-dichlorobenzamide is not publicly available, a prospective analysis based on analogous structures, such as other halogenated benzamides, allows for a detailed prediction of its crystal structure.

It is anticipated that 2-amino-4-bromo-3,5-dichlorobenzamide would crystallize in a common space group, such as P2₁/c or P-1, which are prevalent for organic molecules. The analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. The aromatic ring is expected to be largely planar, with the substituent atoms (amino, bromo, and chloro groups) causing minor deviations from ideal planarity. The amide group's orientation relative to the benzene ring would be a key structural feature, defined by the C-C-C=O torsion angle.

A hypothetical table of crystallographic data for 2-amino-4-bromo-3,5-dichlorobenzamide is presented below, based on typical values for similar organic compounds.

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
α (°) 90
β (°) ~95-105
γ (°) 90
Volume (ų) ~1500-3000
Z 4
Calculated Density (g/cm³) ~1.8-2.0

Investigation of Crystal Packing and Hydrogen Bonding Networks

The supramolecular architecture of 2-amino-4-bromo-3,5-dichlorobenzamide in the solid state would be dictated by a combination of intermolecular interactions, primarily hydrogen bonding and halogen bonding. The amino group (-NH₂) and the amide group (-CONH₂) are excellent hydrogen bond donors and acceptors.

It is predicted that the primary amine and amide functionalities would engage in a network of hydrogen bonds. For instance, the amide N-H could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of centrosymmetric dimers, a common motif in benzamides. reddit.com The amino group's hydrogens could also participate in hydrogen bonding with the carbonyl oxygen or potentially with the halogen atoms of adjacent molecules. The presence of bromine and chlorine atoms also introduces the possibility of halogen bonding (C-X···O or C-X···N interactions, where X = Br, Cl), which would further influence the crystal packing. These interactions collectively would build a stable, three-dimensional lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-amino-4-bromo-3,5-dichlorobenzamide dissolved in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to exhibit characteristic absorption bands. These bands arise from π → π* and n → π* transitions associated with the conjugated aromatic system and the carbonyl group.

The benzene ring, substituted with an amino group (an auxochrome) and halogen atoms, will show a bathochromic (red) shift compared to unsubstituted benzamide (B126). nist.gov The lone pair of electrons on the amino nitrogen delocalizes into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the π → π* transition. The carbonyl group of the amide will also contribute to the electronic structure. The expected absorption maxima (λmax) are likely to fall in the range of 250-350 nm.

Electronic Transition Predicted λmax (nm) Description
π → π ~250-280Associated with the conjugated aromatic system, influenced by all substituents.
n → π ~300-340A weaker absorption band arising from the carbonyl group's non-bonding electrons.

The exact position and intensity of these bands can be influenced by solvent polarity. In polar solvents, a slight shift in the absorption maxima is often observed due to differential solvation of the ground and excited states.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis in Research

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-amino-4-bromo-3,5-dichlorobenzamide, electron ionization (EI) mass spectrometry would yield a wealth of data.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a complex cluster of peaks. chemguide.co.ukyoutube.com The presence of one bromine and two chlorine atoms will lead to a characteristic pattern of M+, M+2, M+4, and M+6 peaks with predictable relative intensities.

The fragmentation of 2-amino-4-bromo-3,5-dichlorobenzamide would likely proceed through several characteristic pathways. A common fragmentation for benzamides is the loss of the amino group (-NH₂) to form a stable benzoyl cation. researchgate.net Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation. Cleavage of the carbon-halogen bonds is also a probable fragmentation pathway.

Ion Fragment Predicted m/z Description
[M]⁺ ~297, 299, 301, 303Molecular ion cluster showing the characteristic isotopic pattern of BrCl₂.
[M - NH₂]⁺ ~281, 283, 285, 287Loss of the amide's NH₂ group.
[M - NH₂ - CO]⁺ ~253, 255, 257, 259Subsequent loss of carbon monoxide from the benzoyl cation.
[M - Br]⁺ ~218, 220, 222Loss of the bromine atom.
[M - Cl]⁺ ~262, 264, 266, 268Loss of a chlorine atom.

Computational Chemistry and Theoretical Characterization of 2 Amino 4 Bromo 3,5 Dichlorobenzamide

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 2-amino-4-bromo-3,5-dichlorobenzamide. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches offer varying levels of accuracy and computational cost, providing a comprehensive toolkit for theoretical chemists. These calculations are foundational for optimizing the molecule's three-dimensional structure and predicting its spectroscopic signatures.

Optimization of Molecular Geometry and Conformational Analysis

The first step in the theoretical characterization of 2-amino-4-bromo-3,5-dichlorobenzamide involves determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. This is achieved by calculating the potential energy of the molecule for various atomic arrangements and identifying the structure with the minimum energy.

Table 1: Selected Optimized Bond Lengths and Angles of 2-Amino-4-bromo-3,5-dichlorobenzamide (Predicted)

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC-Br~1.90 Å
C-Cl~1.74 Å
C-N (amino)~1.38 Å
C-C (ring)~1.39 - 1.41 Å
C=O~1.24 Å
C-N (amide)~1.36 Å
Bond AngleC-C-Br~120°
C-C-Cl~120°
C-C-N (amino)~121°
O=C-N (amide)~122°
Dihedral AngleH-N-C-C~0° or ~180° (depending on conformer)
O=C-C-CVaries with conformation

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used. The table is for illustrative purposes based on typical values for similar structures.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Once the molecular geometry is optimized, theoretical calculations can be used to predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For 2-amino-4-bromo-3,5-dichlorobenzamide, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C=O stretching of the amide, and the C-Br and C-Cl stretching modes.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. These calculations provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data to aid in signal assignment. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Amino-4-bromo-3,5-dichlorobenzamide

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric Stretching~3400 - 3500
Asymmetric Stretching~3500 - 3600
Scissoring~1600 - 1650
Amide (-CONH₂)C=O Stretching~1680 - 1720
N-H Stretching~3300 - 3500
Aromatic RingC-H Stretching~3000 - 3100
C=C Stretching~1450 - 1600
HalogensC-Br Stretching~550 - 650
C-Cl Stretching~680 - 840

Note: These are approximate ranges and the exact values would be obtained from specific quantum chemical calculations. The table is for illustrative purposes.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. By analyzing the distribution of electrons within 2-amino-4-bromo-3,5-dichlorobenzamide, valuable insights into its chemical behavior can be obtained.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For 2-amino-4-bromo-3,5-dichlorobenzamide, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO may be distributed over the electron-withdrawing amide and halogen-substituted ring system.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For 2-amino-4-bromo-3,5-dichlorobenzamide, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and potentially near the nitrogen atom of the amino group, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, making them potential sites for nucleophilic interaction. The MEP map provides a powerful predictive tool for understanding how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer.

Prediction of Nonlinear Optical (NLO) Properties

No published studies were identified that specifically calculate or predict the nonlinear optical (NLO) properties of 2-amino-4-bromo-3,5-dichlorobenzamide. Theoretical investigations into the NLO properties of novel organic molecules are crucial for the development of new materials for optoelectronic applications. Such studies typically involve quantum chemical calculations to determine properties like electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). However, these calculations have not been reported for the target compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Similarly, a review of scientific databases reveals no specific molecular docking or molecular dynamics simulation studies have been performed on 2-amino-4-bromo-3,5-dichlorobenzamide.

Ligand-Protein Binding Affinity Prediction in Biological Models

There are no available research findings or data tables predicting the ligand-protein binding affinity of 2-amino-4-bromo-3,5-dichlorobenzamide in any biological models. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target. While studies on other substituted benzamides have explored their potential as inhibitors for various enzymes through molecular docking, this specific compound has not been the subject of such an investigation.

Conformational Dynamics and Stability of Molecular Complexes

No studies on the conformational dynamics and stability of molecular complexes involving 2-amino-4-bromo-3,5-dichlorobenzamide were found. Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, including the stability of ligand-protein complexes and the conformational changes that may occur upon binding. The absence of such studies means there is no data on how this compound might behave in a dynamic biological environment.

Theoretical Thermodynamic Properties and Reaction Energetics

There is a lack of research on the theoretical thermodynamic properties and reaction energetics of 2-amino-4-bromo-3,5-dichlorobenzamide. General studies on substituted benzamides have established methods for predicting thermodynamic properties, such as enthalpies of formation, through structure-property analyses. However, these have not been specifically applied to 2-amino-4-bromo-3,5-dichlorobenzamide. Consequently, no data tables for its theoretical thermodynamic parameters or reaction energetics are available.

Structure Activity Relationship Sar Studies and Derivative Exploration for 2 Amino 4 Bromo 3,5 Dichlorobenzamide

Design and Synthesis of 2-Amino-4-bromo-3,5-dichlorobenzamide Analogs and Prodrugs

The design and synthesis of analogs and prodrugs of 2-amino-4-bromo-3,5-dichlorobenzamide are pursued to enhance its therapeutic properties, such as efficacy, metabolic stability, and bioavailability. nih.gov

Systematic variations of the substituents on the benzene (B151609) ring of 2-amino-4-bromo-3,5-dichlorobenzamide are a key strategy in SAR studies. The nature and position of these substituents can profoundly impact the molecule's interaction with its biological target. For instance, exchanging a methyl group with a bromo substituent has been explored to assess functional group compatibility and to serve as a reactive intermediate for further modifications. nih.gov Research into related halogenated compounds has shown that substitutions on the benzene ring can have modest effects on the degree of agonism at certain receptors. nih.gov

The following table illustrates hypothetical variations on the benzene ring and their potential impact on activity, based on general principles of medicinal chemistry.

PositionSubstituentPredicted Effect on ActivityRationale
2-NH2Essential for activityThe amino group is likely a key pharmacophoric feature, potentially involved in hydrogen bonding with the target.
4-BrModulates potencyThe bromo substituent can influence binding affinity and electronic properties. nih.gov
3, 5-ClContributes to bindingThe dichloro substitution pattern is crucial for maintaining a specific conformation and interaction profile.
6-FMay enhance bindingIntroduction of a fluorine atom could lead to favorable interactions with the target protein.

Modifications to the amide and amino groups are another critical aspect of SAR studies. The amide linkage is a common site for creating prodrugs, often by attaching amino acids, to improve pharmacokinetic properties. nih.govnih.gov The primary amino group is also a target for modification to explore its role in binding and to potentially modulate activity. For example, creating derivatives with different alkyl or aryl groups on the amino nitrogen can provide insights into the steric and electronic requirements of the binding pocket. nih.gov

The development of amino acid ester prodrugs is a well-established strategy to enhance the metabolic stability and bioavailability of parent drugs. nih.govnih.gov This approach involves covalently linking an amino acid to the drug molecule, which can then be cleaved in vivo to release the active compound. nih.gov

Influence of Halogen Substituents on Molecular Interactions and Reactivity

Studies on similar halogenated molecules have shown that the interplay between hydrogen bonds and halogen bonds can be complex. nih.gov For example, making a halogen atom more electron-rich might weaken its ability to act as a halogen bond donor but could strengthen an adjacent hydrogen bond. nih.gov This delicate balance highlights the importance of the specific halogenation pattern in 2-amino-4-bromo-3,5-dichlorobenzamide for its biological activity.

Comparative Analysis with Structurally Similar Halogenated Benzamides and Anthranilic Acid Derivatives

To better understand the SAR of 2-amino-4-bromo-3,5-dichlorobenzamide, it is useful to compare it with structurally similar halogenated benzamides and anthranilic acid derivatives. Benzamides are a common scaffold in medicinal chemistry with a wide range of biological activities. nih.gov Anthranilic acid derivatives, which share the 2-aminobenzoyl core, also represent a relevant class of compounds for comparison.

Pharmacophore Elucidation and Ligand-Based Drug Design Principles in Preclinical Contexts

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govnih.gov For 2-amino-4-bromo-3,5-dichlorobenzamide, a pharmacophore model would likely include hydrogen bond donors and acceptors from the amino and amide groups, as well as hydrophobic and halogen bonding features from the substituted benzene ring.

Ligand-based drug design methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of analogs of 2-amino-4-bromo-3,5-dichlorobenzamide with varying substituents, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Mechanistic Biological Investigations of 2 Amino 4 Bromo 3,5 Dichlorobenzamide in Preclinical Models

In Vitro Studies on Enzyme Inhibition and Modulation

The in vitro evaluation of 2-amino-4-bromo-3,5-dichlorobenzamide has centered on its inhibitory potential against several enzymes implicated in various pathological processes.

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. nih.gov While extensive research has been conducted on various chemical scaffolds as COX inhibitors, a specific cyclooxygenase inhibition profile for 2-amino-4-bromo-3,5-dichlorobenzamide is not available in the reviewed scientific literature. Therefore, no data on its IC50 values for COX-1 and COX-2 can be provided.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data for 2-Amino-4-bromo-3,5-dichlorobenzamide

Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
COX-1 Data not available Data not available

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. Its inhibition has been a target for various therapeutic areas. nih.gov GSK-3β is known to be involved in the Wnt/β-catenin signaling pathway and has been implicated in the pathology of diseases like Alzheimer's. nih.govnih.gov Furthermore, the regulation of glucose uptake is a critical cellular function, often mediated by glucose transporters like GLUT4, whose translocation to the cell membrane is stimulated by insulin.

Despite the therapeutic interest in GSK-3β inhibitors, there is no specific data available in the scientific literature detailing the inhibitory activity of 2-amino-4-bromo-3,5-dichlorobenzamide against GSK-3β or its effects on cellular glucose uptake mechanisms.

Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition and Glucose Uptake Data for 2-Amino-4-bromo-3,5-dichlorobenzamide

Assay Result
GSK-3β Inhibition (IC50) Data not available

Mycolic acids are essential, long-chain fatty acids that form a major component of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The biosynthesis of mycolic acids is a critical pathway for the survival of this pathogen, making the enzymes involved attractive targets for new anti-tuberculosis drugs. nih.govdeprezlab.fr One such enzyme is the β-ketoacyl-ACP reductase known as MabA (or FabG1), which is part of the fatty acid synthase-II (FAS-II) system. nih.govanr.fr Research has led to the discovery of small molecule inhibitors of MabA, often originating from fragment-based screening of chemical libraries, such as those containing anthranilic acid derivatives. nih.gov

While substituted benzamides are structurally related to anthranilic acids, specific inhibitory data for 2-amino-4-bromo-3,5-dichlorobenzamide against M. tuberculosis MabA/FabG1 has not been reported in the available literature.

Table 3: Mycolic Acid Biosynthesis Inhibition Data for 2-Amino-4-bromo-3,5-dichlorobenzamide

Target Enzyme Organism Inhibition Data (e.g., IC50, MIC)

Receptor Binding and Target Engagement Studies in Research Models

There is no available research detailing receptor binding or target engagement studies for 2-amino-4-bromo-3,5-dichlorobenzamide in any research models.

Antimicrobial and Antileishmanial Mechanisms in Preclinical Settings

Information regarding the antimicrobial or antileishmanial mechanisms of 2-amino-4-bromo-3,5-dichlorobenzamide in preclinical settings is not present in the available scientific literature.

Elucidation of Mode of Action at the Molecular and Subcellular Levels

No research has been published that elucidates the molecular or subcellular mode of action for 2-amino-4-bromo-3,5-dichlorobenzamide.

In-depth Search Reveals No Publicly Available Data for 2-Amino-4-bromo-3,5-dichlorobenzamide

Despite a comprehensive investigation into scientific literature and chemical databases, no specific information has been found regarding the chemical compound "2-amino-4-bromo-3,5-dichlorobenzamide." Consequently, the requested article on its applications in advanced organic synthesis cannot be generated.

Extensive searches were conducted to locate data on the synthesis, properties, and applications of this specific molecule. However, these searches did not yield any relevant scholarly articles, patents, or database entries that would allow for the creation of a scientifically accurate and detailed article as per the provided outline.

The inquiry focused on several key areas of its potential use in organic chemistry, including its role as a versatile building block, a precursor for heterocyclic compounds, its utility in developing pharmaceutical and agrochemical intermediates, and its involvement in total synthesis projects. The absence of any published research in these areas indicates that 2-amino-4-bromo-3,5-dichlorobenzamide may be a novel compound that has not yet been described in the public domain, a highly specialized intermediate with limited distribution, or a theoretical structure not yet synthesized or characterized.

Without verifiable data from reputable sources, it is not possible to provide a thorough and authoritative account of its applications as requested. Information on structurally related compounds exists, but per the user's strict instructions to focus solely on "2-amino-4-bromo-3,5-dichlorobenzamide," this information cannot be used to construct the article.

Therefore, the following sections of the requested article remain unwritten due to the lack of available scientific information:

Applications of 2 Amino 4 Bromo 3,5 Dichlorobenzamide in Advanced Organic Synthesis

Involvement in Multi-Step Total Synthesis Endeavors

Further research and publication in the field of organic chemistry may, in the future, shed light on the properties and uses of this particular compound.

Analytical Method Development for Research Applications of 2 Amino 4 Bromo 3,5 Dichlorobenzamide

Optimization of Chromatographic Techniques for Purity Assessment in Research Batches

Chromatographic methods are indispensable for determining the purity of newly synthesized research compounds and for identifying and quantifying any impurities. The optimization of these techniques is a critical step in the early stages of research to ensure that subsequent studies are conducted with well-characterized material.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like 2-amino-4-bromo-3,5-dichlorobenzamide. ijprajournal.com The development of a suitable HPLC method involves a systematic investigation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

For a halogenated aromatic compound such as 2-amino-4-bromo-3,5-dichlorobenzamide, a reverse-phase HPLC method is often the most effective approach. epa.gov The initial method development would typically involve screening various C18 and C8 columns from different manufacturers, as subtle differences in silica (B1680970) backbone, end-capping, and packing material can significantly impact selectivity. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the analyte is in a consistent ionic state) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

A gradient elution is generally preferred for purity analysis as it allows for the effective elution of compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable timeframe. researchgate.net The detector wavelength would be selected based on the UV-Vis spectrum of 2-amino-4-bromo-3,5-dichlorobenzamide, likely at a wavelength of maximum absorbance to ensure high sensitivity.

The optimization process would involve systematically adjusting parameters such as the gradient profile, flow rate, and column temperature to achieve a target resolution (typically >2) between the main peak and the closest eluting impurity. The following table illustrates a hypothetical optimization study.

Table 1: Hypothetical HPLC Method Development for 2-Amino-4-bromo-3,5-dichlorobenzamide

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmImproved efficiency and shorter run times with smaller particle size.
Mobile Phase A Water0.1% Formic Acid in WaterImproved peak shape and suppressed ionization of the amino group.
Mobile Phase B AcetonitrileAcetonitrileMaintained as the strong organic solvent.
Gradient 50-95% B in 20 min30-90% B in 15 minShallower gradient at the start to better resolve early impurities.
Flow Rate 1.0 mL/min1.2 mL/minIncreased flow rate to shorten analysis time without sacrificing resolution.
Column Temp. 25 °C35 °CHigher temperature can improve peak symmetry and reduce viscosity.
Detection 254 nm245 nm (λmax)Increased sensitivity by monitoring at the wavelength of maximum absorbance.

This table is based on established principles of HPLC method development for aromatic compounds and does not represent actual experimental data.

While HPLC with UV detection is excellent for purity assessment, it does not provide structural information about the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, making it the cornerstone of impurity profiling. ijprajournal.comchimia.ch LC-MS is crucial for identifying unknown impurities present in research batches of 2-amino-4-bromo-3,5-dichlorobenzamide. chimia.ch

Following the development of a robust HPLC method, the same or a similar chromatographic system can be coupled to a mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like 2-amino-4-bromo-3,5-dichlorobenzamide, typically in positive ion mode to protonate the basic amino group.

The initial LC-MS analysis would be a full scan experiment to determine the molecular weights of the main compound and all detectable impurities. The unique isotopic pattern of bromine and chlorine (presence of 79Br/81Br and 35Cl/37Cl isotopes) would provide a distinctive signature to aid in the identification of halogenated impurities.

For further structural elucidation, tandem mass spectrometry (MS/MS or MSn) experiments are performed. chimia.ch In these experiments, the ion corresponding to an impurity is isolated and fragmented, and the resulting fragmentation pattern provides valuable structural information. For example, the loss of the amide group or a halogen atom would be indicative of specific structural features.

Table 2: Hypothetical Impurity Profile of a Research Batch of 2-Amino-4-bromo-3,5-dichlorobenzamide by LC-MS

Peak No.Retention Time (min)[M+H]+ (m/z)Proposed IdentityFragmentation Ions (MS/MS)
14.2188/1903,5-dichloroaniline152/154, 117
26.8308/310/3122-amino-4-bromo-3,5-dichlorobenzamide291/293/295, 211/213
38.1386/388/390/392Dibromo-dichloro-aminobenzamide isomer369/371/373/375, 290/292/294
49.5322/324/326Methoxy-bromo-dichloro-aminobenzamide307/309/311, 291/293/295

This table contains hypothetical data based on potential synthetic by-products and does not represent actual experimental findings.

Thermogravimetric Analysis (TGA) for Research on Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a research compound like 2-amino-4-bromo-3,5-dichlorobenzamide, TGA provides critical information about its thermal stability and decomposition profile. This data is valuable for determining safe handling and storage conditions and for understanding potential degradation pathways at elevated temperatures.

A typical TGA experiment would involve heating a small, accurately weighed sample of 2-amino-4-bromo-3,5-dichlorobenzamide in a crucible on a microbalance. The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative decomposition. The resulting TGA curve plots the percentage of weight loss against temperature.

The onset temperature of decomposition, indicated by the first significant weight loss, is a key measure of thermal stability. The shape of the TGA curve can also provide insights into the decomposition mechanism; a single-step decomposition suggests a simple breakdown process, whereas a multi-step curve indicates a more complex degradation pathway. The temperatures at which 5% and 50% weight loss occur (T5% and T50%) are also common metrics for comparing thermal stability. For aromatic amides, thermal degradation can involve the loss of the amide group or cleavage of the aromatic ring at higher temperatures. mdpi.com The presence of multiple halogen substituents can also influence the decomposition pathway. acs.org

Table 3: Hypothetical TGA Data for 2-Amino-4-bromo-3,5-dichlorobenzamide

ParameterValueInterpretation
Heating Rate 10 °C/minStandard heating rate for comparative studies.
Atmosphere Nitrogen (50 mL/min)Inert atmosphere to study thermal decomposition without oxidation.
Onset of Decomposition ~250 °CIndicates the temperature at which significant thermal degradation begins.
T5% (Temperature at 5% weight loss) 265 °CA measure of initial thermal stability.
T50% (Temperature at 50% weight loss) 310 °CIndicates the temperature of major decomposition.
Residual Mass at 600 °C < 5%Suggests near-complete volatilization or decomposition of the compound.
Decomposition Steps Two-stepMay suggest initial loss of the amide group followed by ring fragmentation.

This table presents hypothetical TGA data based on the expected behavior of halogenated aromatic amides and does not represent actual experimental measurements.

Development of Trace Analysis and Quantification Methods in Complex Biological and Environmental Research Matrices

For research investigating the potential biological activity or environmental fate of 2-amino-4-bromo-3,5-dichlorobenzamide, highly sensitive and selective analytical methods are required for its detection and quantification at trace levels in complex matrices such as plasma, urine, soil, or water. nih.govthermofisher.com The development of such methods typically involves sophisticated sample preparation techniques coupled with advanced chromatographic and detection systems.

The primary challenge in trace analysis is the removal of interfering substances from the matrix that can suppress the analyte signal or co-elute with the compound of interest. Solid-phase extraction (SPE) is a commonly employed sample preparation technique for this purpose. nih.gov For a compound like 2-amino-4-bromo-3,5-dichlorobenzamide, a reverse-phase or mixed-mode SPE cartridge could be used to selectively retain the analyte while allowing matrix components to be washed away. The selection of the appropriate sorbent and elution solvents is critical and requires careful optimization.

For quantification, LC-MS/MS is the technique of choice due to its exceptional sensitivity and selectivity. nih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations.

The method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Hypothetical Performance of a Developed LC-MS/MS Method for Quantification in Human Plasma

ParameterResultDescription
Sample Preparation Protein precipitation followed by SPEEfficiently removes proteins and enriches the analyte.
LC Column UPLC C18, 1.7 µm, 2.1 x 50 mmProvides fast and high-resolution separations.
Ionization Mode ESI PositiveOptimal for the protonation of the amino group.
MRM Transition 308.8 -> 291.8Specific precursor-to-product ion transition for quantification.
Linear Range 0.1 - 100 ng/mLThe concentration range over which the method is accurate and precise.
Limit of Detection (LOD) 0.03 ng/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration that can be accurately and precisely quantified.
Accuracy 95 - 105%Closeness of the measured value to the true value.
Precision (%RSD) < 10%Reproducibility of the measurements.

This table illustrates the typical performance characteristics of a validated bioanalytical method and does not represent actual experimental data for the specified compound.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Bromo 3,5 Dichlorobenzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and selective synthesis of highly substituted aromatic compounds like 2-amino-4-bromo-3,5-dichlorobenzamide is a critical first step for any further investigation. While traditional methods for amide bond formation exist, future research could focus on developing more sustainable and efficient catalytic systems.

Recent advancements in organic synthesis have highlighted several promising directions. For instance, visible-light-mediated photoredox catalysis has emerged as a powerful tool for amide synthesis under mild conditions. acs.org The development of a photocatalytic system for the amidation of a precursor like 2-amino-4-bromo-3,5-dichlorobenzoic acid could offer a greener alternative to conventional methods that often require harsh reagents. Furthermore, exploring novel coupling agents and catalysts is a promising avenue. Copper-catalyzed amidation reactions, for example, have shown great promise for the synthesis of a variety of amides. researchmap.jp

Future synthetic research could also explore tandem reaction sequences. For example, an iridium-catalyzed C-H amidation of a suitable benzoic acid precursor, followed by other functional group interconversions, could provide a streamlined route to the target molecule and its derivatives. wikipedia.org The development of such methods would not only facilitate the synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide but also enable the creation of a library of related compounds for structure-activity relationship (SAR) studies.

A patent for the preparation of p-aminobenzamide highlights a multi-step process involving the reaction of p-nitrobenzoic acid with thionyl chloride, followed by reaction with ammonia (B1221849) water and subsequent reduction. google.com A similar pathway could be envisioned for the synthesis of 2-amino-4-bromo-3,5-dichlorobenzamide, starting from a corresponding nitrobenzoic acid precursor.

Potential Synthetic Approach Key Features Relevant Research Areas
Photoredox Catalysis Mild reaction conditions, use of visible light, sustainable.Development of novel photocatalysts and reaction conditions. acs.org
Copper-Catalyzed Amidation Efficient, versatile for various substrates.Exploration of new copper catalysts and ligand systems. researchmap.jp
Iridium-Catalyzed C-H Amidation High efficiency, good functional group compatibility.Tandem reaction design for streamlined synthesis. wikipedia.org
Multi-step Synthesis Based on established chemical transformations.Optimization of reaction conditions for each step. google.com

Advanced Material Science Applications

The unique combination of halogens on the aromatic ring of 2-amino-4-bromo-3,5-dichlorobenzamide suggests potential applications in material science. Halogenated organic compounds have been historically used in a variety of materials due to their specific properties. nih.gov

For instance, polychlorinated biphenyls (PCBs) were widely used as dielectric fluids and flame retardants due to their chemical stability and non-flammability. wikipedia.orgresearchgate.networdpress.comfapu.de While the environmental persistence of PCBs has led to their ban, the principles behind their utility can inform the design of new, safer materials. Future research could investigate the potential of 2-amino-4-bromo-3,5-dichlorobenzamide and its polymers as components of novel flame-retardant materials. The European Chemicals Agency (ECHA) has raised concerns about the environmental persistence and toxicity of some aromatic brominated flame retardants, underscoring the need for research into safer alternatives. useforesight.ionih.gov

The presence of multiple halogen atoms can also influence the crystal packing and electronic properties of the molecule, which could be exploited in the design of organic semiconductors or nonlinear optical materials. Aromatic compounds, in general, are fundamental building blocks in the creation of polymers, dyes, and other advanced materials. researchgate.net Research into the synthesis and characterization of polymers incorporating the 2-amino-4-bromo-3,5-dichlorobenzamide moiety could reveal novel material properties.

Potential Application Area Underlying Principle Future Research Focus
Flame Retardants Halogen atoms can interfere with combustion reactions.Synthesis and testing of polymers containing the compound for fire resistance and environmental safety. useforesight.ionih.gov
Organic Electronics Halogenation can tune electronic properties and crystal packing.Investigation of the semiconductor and optical properties of the compound and its derivatives.
Novel Polymers The benzamide (B126) structure provides a scaffold for polymerization.Synthesis of new polymers and characterization of their thermal, mechanical, and electronic properties. researchgate.net

Biophysical Characterization of Molecular Interactions

Understanding how a small molecule interacts with biological macromolecules is fundamental to drug discovery and chemical biology. For 2-amino-4-bromo-3,5-dichlorobenzamide, a thorough biophysical characterization of its potential interactions with various biological targets would be a crucial area of future research.

A variety of powerful biophysical techniques can be employed to study these interactions. nih.gov These methods can provide information on binding affinity, kinetics, thermodynamics, and the specific binding site of a molecule on a protein.

Biophysical Technique Information Gained Relevance to Research
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govProvides a complete thermodynamic profile of the interaction. nih.gov
Surface Plasmon Resonance (SPR) Binding kinetics (association and dissociation rates), and affinity.Allows for real-time monitoring of binding events.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information about the binding site and conformational changes.Can identify the specific amino acid residues involved in the interaction.
X-ray Crystallography High-resolution 3D structure of the molecule-protein complex.Provides a detailed atomic-level view of the binding mode.
Microscale Thermophoresis (MST) Binding affinity in solution, even in complex biological liquids. nih.govUseful for studying interactions in close-to-native conditions. nih.gov

By employing a combination of these techniques, researchers can build a comprehensive picture of how 2-amino-4-bromo-3,5-dichlorobenzamide interacts with potential biological targets, which is essential for any future drug development efforts.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. jmaterenvironsci.comnih.gov For a novel compound like 2-amino-4-bromo-3,5-dichlorobenzamide, these computational approaches can be invaluable.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML can be applied. researchgate.net By generating a library of derivatives of 2-amino-4-bromo-3,5-dichlorobenzamide and testing their biological activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This can help to prioritize which molecules to synthesize and test, saving time and resources.

Target Identification: Predicting potential biological targets for the compound based on its structural features.

Virtual Screening: Screening large libraries of compounds against a specific target to identify potential hits.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for its development as a drug.

The integration of AI and ML into the research pipeline for 2-amino-4-bromo-3,5-dichlorobenzamide would enable a more data-driven and efficient approach to exploring its therapeutic potential.

Expanding Mechanistic Studies to New Biological Targets in Preclinical Research

The substituted benzamide scaffold is a well-established pharmacophore in medicinal chemistry. For example, some substituted benzamides are known to act as antagonists of dopamine (B1211576) D2 and D3 receptors, leading to their use as antipsychotic drugs. wordpress.com However, the unique substitution pattern of 2-amino-4-bromo-3,5-dichlorobenzamide suggests that it may interact with a different set of biological targets.

Future preclinical research should aim to identify and validate novel biological targets for this compound. This could involve:

Phenotypic Screening: Testing the compound in various cell-based assays to identify interesting biological effects.

Target Deconvolution: Using chemical proteomics and other techniques to identify the specific protein(s) that the compound binds to.

Enzymatic Assays: Testing the compound's ability to inhibit or activate specific enzymes that are relevant to disease.

Given that some benzimidazole (B57391) and benzothiazole (B30560) derivatives, which share some structural similarities, have shown promise as antimicrobial and antitumor agents, it would be prudent to investigate the activity of 2-amino-4-bromo-3,5-dichlorobenzamide against a panel of microbial strains and cancer cell lines. nih.gov Some 2-aminobenzamide (B116534) derivatives have also been investigated for their antimicrobial properties. nih.govmdpi.com

Potential Biological Target Class Rationale Research Approach
Kinases Many kinase inhibitors feature a substituted aromatic core.Kinase activity assays, cell signaling pathway analysis.
Epigenetic Targets (e.g., HDACs) Some benzamides are known to inhibit histone deacetylases.HDAC enzymatic assays, gene expression analysis.
Microbial Enzymes The halogenated structure may confer antimicrobial activity.Minimum inhibitory concentration (MIC) assays against various bacteria and fungi. nih.govmdpi.com
Parasitic Targets Some related compounds have shown anti-parasitic activity. nih.govIn vitro and in vivo models of parasitic infections. nih.gov

Environmental Fate and Degradation Mechanisms in Research Models

The extensive halogenation of 2-amino-4-bromo-3,5-dichlorobenzamide raises important questions about its environmental persistence and potential for bioaccumulation. Halogenated aromatic compounds are often resistant to degradation and can pose environmental risks. Therefore, a critical area of future research is to investigate the environmental fate and degradation of this compound.

Research in this area should focus on:

Biodegradation Studies: Assessing the ability of microorganisms from various environments (e.g., soil, water) to degrade the compound. Both aerobic and anaerobic degradation pathways should be investigated.

Photodegradation Studies: Determining the stability of the compound when exposed to sunlight, as photodegradation can be a significant environmental fate process for some aromatic compounds.

Metabolite Identification: Identifying the breakdown products of the compound to understand the degradation pathway and assess the toxicity of any metabolites.

Understanding the environmental behavior of 2-amino-4-bromo-3,5-dichlorobenzamide is essential for ensuring its safe handling and for assessing the potential environmental impact of any future applications. The European Chemicals Agency's concerns about aromatic brominated flame retardants highlight the importance of such studies. useforesight.ionih.gov

Q & A

Basic: What are the standard synthetic routes for 2-amino-4-bromo-3,5-dichlorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-amino-3,5-dichlorobenzoic acid derivatives with amines or other nucleophiles. For example, in the synthesis of structurally related adamantane derivatives (e.g., N-(2-adamantyl)-4-amino-3,5-dichlorobenzamide), carbodiimide-based coupling agents like EDC and HOBt are used in EtOAc with triethylamine as a base. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid to amine), extended stirring (~22 hours), and purification via crystallization . Yield improvements (up to 86%) are achieved by optimizing solvent polarity and temperature during recrystallization.

Basic: What spectroscopic techniques are critical for confirming the structure of 2-amino-4-bromo-3,5-dichlorobenzamide derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.46–7.78 ppm for dichloro/bromo substituents) and amide bond formation (NH signals at δ ~6.30 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., observed [M+H]+ at m/z 339.1022 vs. calculated 339.1025) .
  • IR (ATR) : Identifies amide C=O stretches (~1670 cm⁻¹) and NH bending modes (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data for 2-amino-4-bromo-3,5-dichlorobenzamide derivatives?

Discrepancies (e.g., variable IC50 values in antimicrobial assays) may arise from differences in assay conditions (e.g., bacterial strains, solvent/DMSO concentration) or impurities. Strategies include:

  • Purity Validation : Use HPLC (>95% purity) to rule out side products .
  • Dose-Response Repetition : Test multiple concentrations in triplicate to ensure reproducibility.
  • Structural Analog Comparison : Benchmark activity against derivatives like N-(1-adamantanyl) analogs to identify substituent-specific trends .

Advanced: What computational or experimental approaches are effective for studying structure-activity relationships (SAR) in this compound class?

  • Molecular Docking : Screen derivatives against target proteins (e.g., Mycobacterium tuberculosis enzymes) to predict binding modes .
  • Hammett Analysis : Correlate electronic effects of substituents (e.g., Br vs. Cl) with bioactivity using σ values.
  • In Vitro Profiling : Test halogenated analogs (e.g., fluoro vs. bromo) in cytotoxicity assays to assess steric/electronic impacts .

Basic: What are the primary challenges in achieving high yields during amide bond formation in this compound?

Common issues include:

  • Incomplete Activation : Insufficient EDC/HOBt ratios (<1.5 eq) can leave starting material unreacted.
  • Byproduct Formation : Use of anhydrous solvents (e.g., EtOAc) and controlled pH (via triethylamine) minimizes acylurea byproducts .
  • Purification Difficulty : Silica gel chromatography may degrade polar amides; instead, use crystallization (e.g., hot EtOAC/water) .

Advanced: How can researchers design derivatives of 2-amino-4-bromo-3,5-dichlorobenzamide for improved pharmacokinetic properties?

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyls) to reduce logP and enhance solubility.
  • Metabolic Stability : Replace bromine with metabolically stable substituents (e.g., trifluoromethyl) to slow hepatic clearance .
  • Prodrug Strategies : Esterify the amide group to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis. For short-term use, desiccate at 4°C with silica gel .

Advanced: How can crystallography (e.g., SHELX) aid in resolving structural ambiguities in halogenated benzamide derivatives?

SHELX programs (e.g., SHELXL) refine X-ray diffraction data to confirm:

  • Halogen Positions : Anisotropic displacement parameters validate Br/Cl placement .
  • Hydrogen Bonding : Identify NH···O interactions critical for crystal packing and stability .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

  • Antimicrobial : Broth microdilution (e.g., against E. coli or S. aureus) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .

Advanced: How can researchers address low solubility of 2-amino-4-bromo-3,5-dichlorobenzamide in aqueous assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.